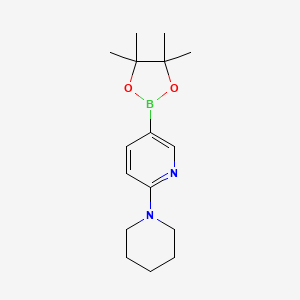

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 852228-08-1

Cat. No.: VC2247696

Molecular Formula: C16H25BN2O2

Molecular Weight: 288.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852228-08-1 |

|---|---|

| Molecular Formula | C16H25BN2O2 |

| Molecular Weight | 288.2 g/mol |

| IUPAC Name | 2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-9-14(18-12-13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 |

| Standard InChI Key | MLJZIQHWAUYAPA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCCC3 |

Introduction

Structural Characteristics and Identification

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs to the class of heterocyclic compounds containing both pyridine and piperidine rings with a boronic acid pinacol ester functional group. This compound features a pyridine core with specific substitution patterns that contribute to its chemical reactivity and potential applications. The piperidine group at position 2 of the pyridine ring creates a nitrogen-rich environment that can participate in various binding interactions, while the boronic ester at position 5 serves as a reactive handle for further chemical transformations.

Several structurally similar compounds have been documented in chemical databases, including 4-Methyl-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, which differs only by having an additional methyl group at position 4. The similarity in structure suggests comparable physical and chemical properties, with minor variations due to the substitution patterns. The structural characteristics of these compounds are defined by the spatial arrangement of the functional groups around the pyridine ring, influencing their reactivity and potential applications in various fields.

The identification of such compounds is typically achieved through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide valuable information about the structural features and purity of the compound, which are essential for research and development purposes. The structural integrity and identity of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be confirmed through these analytical approaches.

Chemical Properties and Reactivity

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine possesses unique chemical properties due to its specialized functional groups. The reactivity of this compound is primarily defined by the presence of the boronic ester group and the piperidine substituent, which create distinct reaction centers within the molecule.

Boronic Ester Reactivity

The boronic ester functionality (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a key reaction center that can participate in various transformations. This group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds. The mechanism typically involves a palladium-catalyzed process with the boronic ester acting as a nucleophilic partner.

Additionally, the boronic ester can undergo oxidation reactions, resulting in the conversion to hydroxyl groups. This transformation is commonly achieved using hydrogen peroxide or other oxidizing agents, and it represents an important method for introducing hydroxyl functionality into complex molecules. The boronic ester can also participate in other reactions, including nucleophilic additions and elimination reactions, expanding its synthetic utility.

Piperidine Group Reactivity

The piperidine substituent at position 2 contributes to the compound's basic properties due to the presence of the nitrogen atom. This nitrogen can act as a Lewis base, participating in acid-base reactions and coordination with metal ions. The piperidine group can also undergo N-functionalization reactions, allowing for further modification of the molecule at this position.

The interaction between the piperidine nitrogen and the pyridine ring may influence the electronic distribution within the molecule, potentially affecting the reactivity of other functional groups. This electronic interplay can create unique reactivity patterns that are valuable in the design of selective chemical transformations and in the development of compounds with specific properties.

Applications in Scientific Research

The applications of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in scientific research span various fields, emphasizing its versatility as a chemical tool. Based on the properties of structurally similar compounds, several key application areas can be identified.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the construction of more complex molecules. The boronic ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides. This synthetic utility makes it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Medicinal Chemistry

The compound's structural features, particularly the combination of pyridine and piperidine moieties, suggest potential applications in medicinal chemistry. Similar pyridine derivatives have been investigated for their biological activities, including interactions with various receptors and enzymes. The piperidine group, a common motif in many bioactive compounds, may contribute to specific binding interactions with biological targets, making this compound a potential lead for drug discovery efforts.

Chemical Biology

In chemical biology, boronic ester-containing compounds are used as probes for studying biological systems. The reactive nature of the boronic ester allows for selective interactions with certain biomolecules, providing valuable tools for investigating biochemical processes. The compound's structural characteristics may enable specific binding to biological targets, offering insights into cellular mechanisms and pathways.

Comparison with Structurally Related Compounds

To better understand the properties and potential applications of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a comparison with structurally related compounds provides valuable context. Several similar compounds have been documented in chemical databases, each with distinct structural features that influence their properties and applications.

Structural Analogues

4-Methyl-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is closely related to the compound of interest, differing only by the presence of a methyl group at position 4 of the pyridine ring. This additional methyl group may influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity. The similarities in the core structure suggest comparable synthetic approaches and applications, with minor variations in specific properties.

Another related compound is N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, which features an additional amino group linking the piperidine to the pyridine ring . This modification creates a different electronic environment around the nitrogen atoms, potentially leading to distinct binding interactions and chemical behavior. The presence of this additional functional group expands the range of potential transformations and applications for this compound.

Comparative Properties

The structural differences among these related compounds result in variations in their physical and chemical properties. These variations can be observed in aspects such as solubility, melting point, and reactivity patterns. The position and nature of substituents on the pyridine ring influence the electronic distribution within the molecule, affecting its interactions with solvents, reagents, and biological targets.

A comparative analysis of these compounds provides insights into the structure-property relationships that govern their behavior. By understanding how structural modifications impact properties and reactivity, researchers can design and synthesize compounds with specific characteristics tailored to particular applications.

Physical and Chemical Properties

The physical and chemical properties of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are crucial for understanding its behavior in various contexts. Based on structurally similar compounds, a comprehensive overview of these properties can be established.

Basic Properties

The following table presents the key physical and chemical properties of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C16H25BN2O2 | Represents the elemental composition of the compound |

| Molecular Weight | ~288 g/mol | Calculated based on atomic weights of constituent elements |

| Appearance | Likely a solid at room temperature | Based on similar boron-containing organic compounds |

| Solubility | Likely soluble in organic solvents | Common for pyridine derivatives with lipophilic groups |

| Melting Point | Not specified in sources | Depends on crystal structure and intermolecular forces |

| Boiling Point | Not specified in sources | Expected to be high due to molecular weight |

Spectroscopic Properties

Spectroscopic methods are essential for characterizing and identifying organic compounds. For 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, the following spectroscopic properties would be expected:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would show signals for the pyridine hydrogens, piperidine ring hydrogens, and the methyl groups of the dioxaborolane moiety. The 13C NMR would reveal the carbon framework, including the distinct signals for the pyridine carbons, piperidine carbons, and the quaternary carbons of the dioxaborolane.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the functional groups present in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands for the C=N stretching of the pyridine ring, C-H stretching of the aliphatic groups, and specific bands associated with the dioxaborolane moiety.

These spectroscopic techniques provide valuable information for confirming the structure and purity of the compound, which is essential for research and application purposes.

Current Research and Future Perspectives

Research involving 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related compounds continues to evolve, driven by their potential applications in various fields. Current research directions and future perspectives highlight the significance of these compounds in advancing scientific knowledge and technological capabilities.

Emerging Applications

Recent research has explored the use of pyridine derivatives containing boronic ester functionalities in diverse applications. These include the development of new synthetic methodologies, the design of biologically active compounds, and the creation of materials with specific properties. The unique combination of functional groups in 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine positions it as a valuable tool in these emerging areas.

In synthetic chemistry, researchers are developing novel cross-coupling reactions that utilize boronic ester-containing compounds to create complex molecular structures efficiently. These methodologies have potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The development of selective and efficient synthetic routes for incorporating these building blocks into target molecules represents an active area of research.

Challenges and Opportunities

Despite the potential applications of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, several challenges exist in its research and application. These include the optimization of synthetic routes to improve yields and reduce environmental impact, the exploration of its full range of chemical transformations, and the investigation of its potential biological activities.

Opportunities for future research include the development of new catalytic systems for cross-coupling reactions involving this compound, the exploration of its interactions with biological targets, and the investigation of its potential in creating functional materials. The integration of computational methods in studying the properties and reactivity of this compound may also provide valuable insights for its application in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume